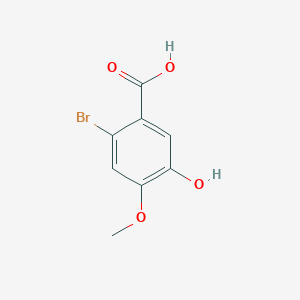

2-溴-5-羟基-4-甲氧基苯甲酸

描述

2-Bromo-5-hydroxy-4-methoxybenzoic acid is a benzoic acid derivative . It has a molecular formula of C8H7BrO4, an average mass of 247.043 Da, and a monoisotopic mass of 245.952759 Da .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-hydroxy-4-methoxybenzoic acid consists of a benzene ring substituted with a bromo group, a hydroxy group, a methoxy group, and a carboxylic acid group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

2-Bromo-5-hydroxy-4-methoxybenzoic acid has a density of 1.8±0.1 g/cm3, a boiling point of 366.9±42.0 °C at 760 mmHg, and a flash point of 175.7±27.9 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用

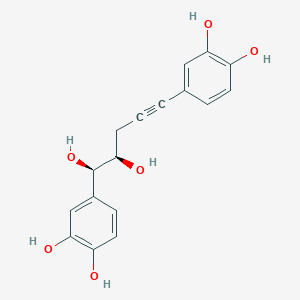

Synthesis of Urolithin Derivatives

2-Bromo-5-hydroxy-4-methoxybenzoic acid is suitable for use in the syntheses of urolithin derivatives . Urolithins are metabolites of ellagic acid and ellagitannins, and they have been studied for their potential health benefits, including anti-inflammatory, antioxidant, and anticancer properties.

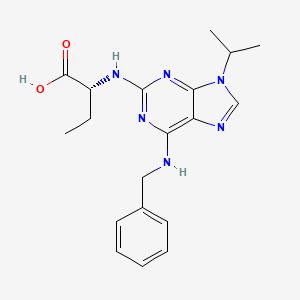

Synthesis of Substituted Aminobenzacridines

This compound can be used in the synthesis of substituted aminobenzacridines . Aminobenzacridines are a class of compounds that have shown promise in medicinal chemistry due to their potential biological activities, including antiviral, antibacterial, and anticancer effects.

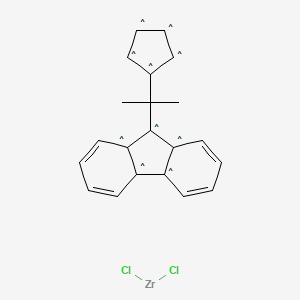

Synthesis of 8-Chloro-2-Methoxydibenzo[b,f]thiepin-10(11H)-One and Its 3-Methoxy Derivative

2-Bromo-5-hydroxy-4-methoxybenzoic acid can also be used in the synthesis of 8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative . These compounds are of interest in the field of medicinal chemistry due to their potential pharmacological properties.

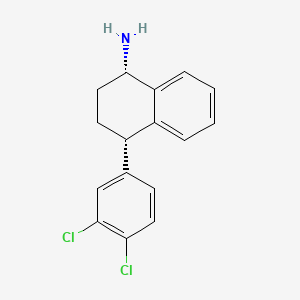

Synthesis of Isoindolinone Derivatives

Isoindolinone derivatives can be synthesized using 2-Bromo-5-hydroxy-4-methoxybenzoic acid . Isoindolinones are a class of compounds that have been studied for their potential biological activities, including anti-inflammatory, antifungal, and anticancer effects.

Intermediate in Organic Synthesis

2-Bromo-5-hydroxy-4-methoxybenzoic acid can serve as an intermediate in various organic synthesis processes . Its unique structure makes it a valuable building block in the synthesis of complex organic molecules.

Material for Chemical Research

Due to its unique chemical properties, 2-Bromo-5-hydroxy-4-methoxybenzoic acid can be used as a material for chemical research . It can be used to study reaction mechanisms, develop new synthetic methods, or explore the properties of related compounds.

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHWIPQTBHQOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[Tris(trimethylsiloxy)silyl]propyl]acrylamide](/img/structure/B1148666.png)

![3-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148683.png)